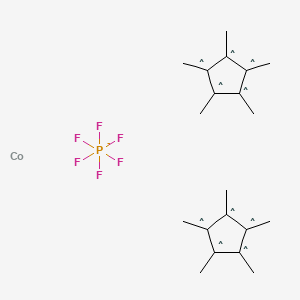
Titanocene bis(trifluoromethanesulfonate); 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of Titanocene bis(trifluoromethanesulfonate) is C12H10F6O6S2Ti . Its molecular weight is 466.1 .Physical And Chemical Properties Analysis
Titanocene bis(trifluoromethanesulfonate) is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .科学的研究の応用
Lewis Acid Catalyst
Titanocene Bis(trifluoromethanesulfonate) is highlighted as a useful Lewis Acid Catalyst . Lewis acids are substances that can accept an electron pair, and they are crucial in many chemical reactions, particularly in the field of organic synthesis.
Organic Synthesis
Low-valent titanocene catalysts, which include Titanocene Bis(trifluoromethanesulfonate), are versatile tools for organic synthesis . They promote inter- and intramolecular reactions ranging from homolytic bond cleavages to reductive umpolung reactions to additions and cyclizations in single electron steps .
Homolytic Bond Cleavages
As mentioned above, Titanocene Bis(trifluoromethanesulfonate) can facilitate homolytic bond cleavages . This process involves breaking a bond in such a way that each fragment retains one of the original bond’s electrons, leading to the formation of radicals.
Reductive Umpolung Reactions
Titanocene Bis(trifluoromethanesulfonate) can also promote reductive umpolung reactions . Umpolung, or polarity inversion, is a strategy in synthetic chemistry where the ordinary polarization of a molecule is reversed.
Additions and Cyclizations
This compound can facilitate additions and cyclizations in single electron steps . These reactions are fundamental in organic chemistry, leading to the formation of new carbon-carbon bonds and cyclic structures.
Moisture Sensitive Applications
Titanocene Bis(trifluoromethanesulfonate) is noted to be moisture sensitive . This suggests that it could have applications in environments where moisture control is critical, such as in certain types of chemical syntheses or material science applications.
作用機序
Titanocenes, including Titanocene bis(trifluoromethanesulfonate), have shown promising anticancer activity . The mechanism involves the delivery of titanium to cancer cells via transferrin-mediated endocytosis. This process requires the presence of labile Cp–Ti bonds that hydrolyze on a time scale to deliver titanium to transferrin .
Safety and Hazards
特性
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXRBUQJOYABI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O6S2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)






![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)





